Tert-butyl (R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate typically involves the protection of the amino group of pyrrolidine followed by the introduction of the tert-butyl ester group. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired tert-butyl ester .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The pathways involved may include oxidation-reduction reactions, substitution reactions, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R)-4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
- tert-Butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylate
Uniqueness
Tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s chemical behavior and making it suitable for specific applications .
Properties
CAS No. |
1873374-46-9 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-8(13)11(4,5)7-12/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
QFAFFVWCMNEYAN-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(CN(C[C@@H]1O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(CC1O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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